6-(Benzyloxy)-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 6-(Benzyloxy)-1H-indazole has been reported in the literature . For instance, the synthesis of 2-furylglyoxal–anthranilic acid (FGAA) complexes with transition metals has been described . Another study reported the synthesis of benzimidazole derivatives, which share some structural similarities with 6-(Benzyloxy)-1H-indazole .Molecular Structure Analysis
The molecular structure of 6-(Benzyloxy)-1H-indazole can be inferred from its name. It likely contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The “6-(Benzyloxy)” part suggests a benzyloxy group attached at the 6-position of the indazole core .Scientific Research Applications
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Tyrosinase Inhibition
- Field : Biochemistry
- Application : Benzyloxy derivatives are explored as anti-melanogenic compounds, which are used to design new chemical ligands against melanogenesis . These compounds are naturally present in plants and also synthesized in the lab .
- Method : After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .
- Results : The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical and cosmetics industries .
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Chalcones derivatives, which include benzyloxy compounds, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .
- Method : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .
- Results : The synthesized compounds showed antimicrobial activity, but the paper does not provide specific quantitative data .
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Liquid Crystal Development
- Field : Material Science
- Application : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
- Method : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .
- Results : The paper does not provide specific results or outcomes obtained .
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Chemical Research
- Field : Chemistry
- Application : 6-Benzyloxyindole is a chemical compound used in various chemical research . It is often used as a reagent or building block in the synthesis of more complex molecules .
- Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .
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Biocatalyst in Drug Synthesis
- Field : Biochemistry
- Application : Diketoreductase from Acinetobacter baylyi is a carbonyl reductase that can reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, which can be used as an advanced intermediate for statin drugs .
- Method : An aqueous-organic biphasic reaction system was created for an efficient use of this enzyme .
- Results : This aqueous-organic biphasic system resulted in more efficiency .
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Catalytic Protodeboronation
- Field : Chemistry
- Application : Benzyloxy compounds are used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
- Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .
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Bioactive Molecules
- Field : Medicinal and Pharmaceutical Chemistry
- Application : Coumarin-based derivatives, which include benzyloxy compounds, have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .
- Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .
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Synthesis of Metal Complexes
- Field : Inorganic Chemistry
- Application : Benzyloxy compounds are used in the synthesis of metal complexes . These complexes have potential applications in various fields, including catalysis, magnetism, and luminescence .
- Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .
properties
IUPAC Name |
6-phenylmethoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKBUGNQHOFKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468197 | |
Record name | 6-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-1H-indazole | |
CAS RN |
874668-62-9 | |
Record name | 6-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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